molecular formula C26H24N2O2 B7693027 N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7693027
M. Wt: 396.5 g/mol
InChI Key: ALXDBQYDRYYLKD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the class of quinoline derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis. In Alzheimer's disease, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce the production of amyloid-beta peptides and inhibit the activation of microglia, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to have diverse biochemical and physiological effects, depending on the target cell type and disease model. In cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease models, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce amyloid-beta aggregation and neuroinflammation, leading to improved cognitive function. In infectious disease models, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to possess antiviral activity against HIV-1 and hepatitis C virus, leading to the inhibition of viral replication.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has some limitations, including its potential toxicity and limited water solubility, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown promise as a potential treatment for cancer, neurodegenerative diseases, and infectious diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications. Additionally, the development of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 2,4-dimethylaniline in the presence of benzoyl chloride. The resulting product is purified through column chromatography, yielding N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a white crystalline powder. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been optimized to enhance the yield and purity of the product.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to reduce amyloid-beta aggregation and neuroinflammation. In infectious disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to possess antiviral activity against HIV-1 and hepatitis C virus.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-10-12-24(19(3)13-17)28(26(30)20-7-5-4-6-8-20)16-22-15-21-14-18(2)9-11-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDBQYDRYYLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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